CID 131846046

Description

Contextualization of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in Ocular Therapeutics Research

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of ocular inflammation. nih.gov They exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923). nih.gov Prostaglandins are key mediators of inflammation, causing vasodilation, increased vascular permeability, and pain. In the context of ocular therapeutics research, NSAIDs are investigated for their potential to mitigate inflammation following surgical procedures like cataract extraction, as well as for managing conditions such as diabetic macular edema and other inflammatory disorders of the eye. dovepress.comnih.gov Their ability to reduce pain and inflammation without the side effects associated with corticosteroids makes them a valuable area of study. nih.gov

Discovery and Preclinical Development Trajectory of Bromfenac (B1205295)

The discovery of Bromfenac marked a significant advancement in the development of potent NSAIDs for ophthalmic use. A key structural feature of Bromfenac is the addition of a bromine atom to the benzoyl ring of its parent compound, amfenac (B1665970). nih.govcrstoday.com This halogenation significantly enhances the molecule's lipophilicity, leading to increased penetration into ocular tissues. nih.govcrstoday.com

Preclinical studies have consistently demonstrated the superior potency of Bromfenac compared to other NSAIDs. In vitro assays have shown that Bromfenac is a potent inhibitor of both COX-1 and COX-2 enzymes. plos.orgmedchemexpress.com Specifically, it has been reported to be approximately 10 times more potent than diclofenac (B195802) and 2.8 times more potent than amfenac in inhibiting COX-1, and 4.1 times more potent than diclofenac and 2.7 times more potent than amfenac in inhibiting COX-2. crstoday.com This potent, broad-spectrum COX inhibition is a key factor in its anti-inflammatory efficacy.

The preclinical development of Bromfenac has been supported by numerous animal model studies. In rabbit models of ocular inflammation, topically applied Bromfenac has been shown to effectively penetrate various ocular tissues, including the cornea, conjunctiva, aqueous humor, iris-ciliary body, choroid, and retina, with sustained levels observed over 24 hours. nih.govnih.govresearchgate.net For instance, a study in New Zealand White rabbits demonstrated that a single dose of 0.09% Bromfenac solution resulted in detectable concentrations in most ocular tissues. nih.gov Another preclinical model, the anterior chamber paracentesis model in rabbits, demonstrated that Bromfenac significantly reduced aqueous humor protein exudates and prostaglandin (B15479496) E2 (PGE2) levels, further validating its anti-inflammatory effects. arvojournals.org These preclinical pharmacokinetic and pharmacodynamic studies were instrumental in establishing the foundation for its clinical investigation.

Chemical Identity and Significance of the Disodium (B8443419) Trihydrate Salt Form (CID 131845646)

The specific chemical entity at the center of this discussion is Bromfenac Disodium Trihydrate, identified by the PubChem Compound ID (CID) 131845646. This salt form of Bromfenac has particular significance in its formulation for ophthalmic use. The selection of a specific salt form of a drug is a critical step in pharmaceutical development, as it can significantly influence properties such as solubility, stability, and bioavailability.

The disodium trihydrate form indicates that two sodium ions are associated with the Bromfenac molecule, and there are three molecules of water of hydration. This specific hydrated salt form is formulated to optimize the physicochemical properties of the drug for topical ocular delivery. The pH of the formulation is a critical factor, as a more physiologic pH can improve patient comfort upon instillation and enhance penetration into ocular tissues. nih.gov For instance, a formulation with a lower pH can increase the proportion of the unionized form of the drug, which more readily penetrates the lipophilic corneal epithelium. nih.gov

The table below outlines the key chemical properties of Bromfenac Disodium Trihydrate (CID 131845646).

| Property | Value | Source |

| Molecular Formula | C30H28Br2N2Na2O9 | pharmacompass.com |

| Molecular Weight | 766.3 g/mol | pharmacompass.com |

| Exact Mass | 765.99364 g/mol | pharmacompass.com |

| Topological Polar Surface Area | 169 Ų | pharmacompass.com |

| Hydrogen Bond Donor Count | 5 | pharmacompass.com |

| Hydrogen Bond Acceptor Count | 11 | pharmacompass.com |

These properties are fundamental to understanding the behavior of Bromfenac Disodium Trihydrate in a pharmaceutical formulation and its subsequent interaction with ocular tissues. The careful selection and characterization of this salt form have been pivotal in the development of effective and well-tolerated ophthalmic solutions of Bromfenac.

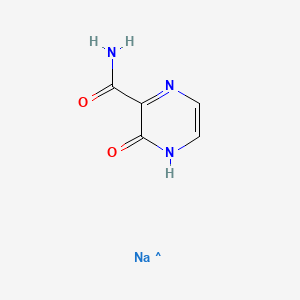

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H5N3NaO2 |

|---|---|

Molecular Weight |

162.10 g/mol |

InChI |

InChI=1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-2H,(H2,6,9)(H,8,10); |

InChI Key |

YJCMRKMLONDGDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)N.[Na] |

Origin of Product |

United States |

Synthetic Chemistry and Structural Modifications of Bromfenac

Established Synthetic Routes to Bromfenac (B1205295)

The synthesis of Bromfenac has been approached through various routes, often involving multi-step processes. One common strategy begins with the acylation of a substituted aniline (B41778) derivative. A frequently cited method involves the use of 2-amino-4'-bromobenzophenone (B75025) as a key starting material. google.com

One patented synthetic pathway describes the following sequence:

Acetylation: 2-amino-4'-bromobenzophenone is first acetylated to form N-(2-(4'-bromobenzoyl)phenyl)acetamide. google.com

Halogenation: The acetylated intermediate is then reacted with a halogenating agent, such as a haloacetyl halide, to introduce a haloacetyl group, yielding N-acetyl-N-(2-(4'-bromobenzoyl)phenyl)-2-haloacetamide. google.com

Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts cyclization to form 1-acetyl-7-(4-bromobenzoyl)indolin-2-one. google.com

Hydrolysis: Finally, hydrolysis of the acetyl group and the lactam ring of the indolinone derivative yields Bromfenac. google.com

Another established route starts from more readily available precursors like p-bromobenzonitrile and indoline. mdpi.com A detailed method published in the Journal of China Pharmaceutical University outlines a synthesis with a total yield of 28.8%, suggesting its applicability for larger-scale production. mdpi.com

A further synthetic approach utilizes indole (B1671886) as the initial reactant. A patented method describes the following steps:

Bromination of Indole: Indole is brominated to produce 3-bromoindole. nih.gov

Formation of 2-Indolinone: The 3-bromoindole is then hydrolyzed in the presence of an acid to form 2-indolinone. nih.gov

Acylation: 2-indolinone is acylated with p-bromobenzonitrile in the presence of a Lewis acid catalyst like aluminum chloride to yield 7-(4-bromobenzoyl)-1,3-dihydro-indol-2-one. nih.gov

Ring Opening: The final step involves the hydrolysis of the lactam ring with a base, followed by neutralization to give Bromfenac. nih.gov

The table below summarizes the key starting materials and intermediates for some of the established synthetic routes to Bromfenac.

| Starting Material(s) | Key Intermediate(s) | Final Product |

| 2-amino-4'-bromobenzophenone | N-(2-(4'-bromobenzoyl)phenyl)acetamide, 1-acetyl-7-(4-bromobenzoyl)indolin-2-one | Bromfenac |

| p-bromobenzonitrile and indoline | - | Bromfenac Sodium |

| Indole | 3-bromoindole, 2-indolinone, 7-(4-bromobenzoyl)-1,3-dihydro-indol-2-one | Bromfenac |

These synthetic strategies allow for the efficient production of Bromfenac and its derivatives for pharmaceutical use.

Impact of Halogenation on Bromfenac's Molecular Properties Relevant to Biological Activity

The presence of a bromine atom at the 4-position of the benzoyl ring is a defining feature of the Bromfenac molecule and is crucial to its biological activity. nih.gov This halogenation significantly influences the drug's physicochemical properties, which in turn affects its pharmacokinetics and pharmacodynamics.

The introduction of the bromine atom, a halogen, into the parent compound amfenac (B1665970) (2-amino-3-benzoylphenylacetic acid) enhances its lipophilicity. google.com Increased lipophilicity generally facilitates the passage of a drug molecule across biological membranes, such as the cornea. This enhanced penetration is a key factor in the effective delivery of Bromfenac to its site of action within the eye.

Furthermore, the bromine atom, being an electron-withdrawing group, can influence the electronic distribution within the molecule. This can affect the acidity (pKa) of the carboxylic acid group. Studies on other halogenated aromatic compounds have shown that halogen substituents can lower the pKa, making the compound more acidic. researchgate.net A lower pKa means that a larger fraction of the drug will be in its ionized form at physiological pH, which can impact its interaction with the target enzyme and its solubility. The p-π conjugation between the bromine's p-electrons and the π-electrons of the phenyl ring can also lead to a bathochromic shift in the UV absorption spectrum. researchgate.net

The strong p-π conjugation and the polarizability of the bromine atom contribute to a more favorable interaction with the active site of the cyclooxygenase enzymes. researchgate.net This leads to a more potent inhibition of the enzyme compared to its non-halogenated counterpart, amfenac.

Structure-Activity Relationship (SAR) Studies of Bromfenac and its Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For Bromfenac and its analogs, these studies have been pivotal in elucidating the features necessary for potent and selective COX inhibition.

Influence of Functional Groups on Cyclooxygenase Inhibition

The core structure of Bromfenac, a 2-aminophenylacetic acid derivative with a 3-benzoyl substituent, is a well-established pharmacophore for COX inhibition. researchgate.net SAR studies have demonstrated that the arrangement of these functional groups is critical for activity.

The inhibitory potency of Bromfenac against COX enzymes is significantly higher than that of many other NSAIDs. This is largely attributed to the bromine atom on the 4-position of the benzoyl ring. nih.gov In vitro studies have shown that Bromfenac is a potent inhibitor of both COX-1 and COX-2. nih.gov One study reported that Bromfenac is approximately 32 times more active against COX-2 (IC50 = 0.0066 μM) than COX-1 (IC50 = 0.210 μM). nih.gov This indicates a degree of selectivity for COX-2, which is the isoform primarily associated with inflammation. researchgate.net

The table below presents a comparison of the in vitro COX inhibitory activity of Bromfenac with other NSAIDs, highlighting its high potency.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Bromfenac | 0.210 | 0.0066 | 31.8 |

| Ketorolac | 0.02 | 0.12 | 0.17 |

Data sourced from a comparative study on cyclooxygenase inhibitory activity. nih.gov

SAR studies on related compounds have shown that modifications to other parts of the molecule can also have a profound effect on activity and selectivity. For instance, in a series of phenoxyacetic acid derivatives, the introduction of a bromo group at the 4-position generally increased COX-1 inhibition. mdpi.com The nature and position of substituents on the phenyl rings can modulate the electronic and steric properties of the molecule, thereby influencing its binding to the active sites of the COX isoforms. For example, the presence of electron-donating groups on the phenyl rings of benzylideneacetophenones was found to enhance anti-inflammatory activity. nih.gov

Stereochemical Considerations in Bromfenac Analogs

Bromfenac itself is an achiral molecule, meaning it does not have a stereocenter and is not optically active. However, the principles of stereochemistry are highly relevant to the broader class of NSAIDs and to potential chiral analogs of Bromfenac. Many NSAIDs, such as ibuprofen (B1674241) and ketoprofen, are chiral and are often administered as racemic mixtures (a 1:1 mixture of two enantiomers).

It is well-established that the two enantiomers of a chiral drug can have different pharmacological activities. In the case of many chiral NSAIDs, the S-enantiomer is the active inhibitor of COX enzymes, while the R-enantiomer is significantly less active or inactive. dovepress.com For example, S-ketoprofen is a potent inhibitor of both COX-1 and COX-2, whereas the R-enantiomer is essentially inactive. dovepress.com This stereoselectivity arises from the specific three-dimensional arrangement of atoms in the enantiomers, which dictates how they fit into the chiral active site of the COX enzymes.

While no chiral analogs of Bromfenac are currently in clinical use, the synthesis and study of such analogs could provide valuable insights into the topology of the COX active site and potentially lead to the development of more selective and potent inhibitors. The introduction of a chiral center, for instance, by modifying the acetic acid side chain, would result in a pair of enantiomers. Based on the knowledge from other chiral NSAIDs, it is highly probable that these enantiomers would exhibit different inhibitory activities against COX-1 and COX-2. The synthesis of such chiral analogs would likely involve stereoselective synthetic methods to obtain the individual enantiomers in high purity for biological evaluation. nih.gov

Molecular Mechanisms of Action of Bromfenac

Cyclooxygenase (COX) Isoenzyme Inhibition Profile (COX-1 and COX-2 Selectivity)

The principal mechanism of action for Bromfenac (B1205295) involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain. patsnap.commdpi.com The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. taylorandfrancis.com Bromfenac exhibits a distinct inhibition profile, showing a potent and selective preference for the COX-2 isoenzyme. patsnap.comnih.govnih.gov This selectivity is a key characteristic of its molecular action. Animal models have indicated that COX-2 is the main mediator of ocular inflammation, making its inhibition a crucial therapeutic target for ophthalmic NSAIDs like Bromfenac. nih.gov

The potency of an NSAID is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. nih.gov In vitro studies using human recombinant COX-1 and COX-2 have determined the specific IC50 values for Bromfenac.

One key study measured prostaglandin (B15479496) E2 (PGE2) production after incubating the enzymes with varying concentrations of the drug. nih.gov The results demonstrated that Bromfenac is significantly more active against COX-2 than COX-1. nih.govresearchgate.net Bromfenac was found to be approximately 32 times more active against COX-2. nih.govproquest.com

Table 1: In Vitro IC50 Values for Bromfenac

| Enzyme | IC50 Value (µM) |

|---|---|

| COX-1 | 0.210 |

| COX-2 | 0.0066 |

Data sourced from Waterbury et al., 2006. nih.gov

These kinetic data underscore Bromfenac's potent and selective inhibition of the COX-2 enzyme, which is fundamental to its anti-inflammatory efficacy. nih.gov

The inhibitory profile of Bromfenac becomes clearer when compared to other commonly used NSAIDs. Research has shown that Bromfenac is a more potent inhibitor of COX-2 than several other ophthalmic NSAIDs. nih.govresearchgate.net

For instance, a comparative study revealed that Ketorolac is a relatively COX-1 selective inhibitor, being six times more active against COX-1 (IC50 = 0.02 µM) than COX-2 (IC50 = 0.12 µM). nih.govproquest.com In stark contrast, Bromfenac is potently selective for COX-2. nih.govproquest.com

Further in vitro comparisons have established Bromfenac's superior potency in inhibiting COX-2:

It is reported to be 3.7 times more potent than Diclofenac (B195802). nih.govresearchgate.net

It is 6.5 times more potent than Amfenac (B1665970). nih.gov

It is 18 times more potent than Ketorolac. nih.govnih.govresearchgate.net

In studies on rabbit conjunctival edema, Bromfenac was also found to be a more potent inhibitor of prostaglandin production than Indomethacin and Pranoprofen, by factors of 3.8 and 10.9, respectively. nih.gov

Table 2: Comparative COX-2 Inhibition of Ophthalmic NSAIDs

| Compound | Relative Potency vs. Bromfenac (COX-2 Inhibition) |

|---|---|

| Bromfenac | 1x (Reference) |

| Diclofenac | 3.7x less potent |

| Amfenac | 6.5x less potent |

| Ketorolac | 18x less potent |

Data sourced from multiple in vitro studies. nih.govresearchgate.net

Modulation of Prostaglandin Synthesis Pathways

By inhibiting the COX enzymes, Bromfenac directly modulates the arachidonic acid cascade. nih.gov This cascade is responsible for converting arachidonic acid into prostaglandins, which are crucial lipid mediators of inflammation. nih.govthemedicalbiochemistrypage.org The synthesis begins when phospholipase A generates arachidonic acid from cell membrane phospholipids. nih.gov The COX enzymes then convert arachidonic acid into cyclic endoperoxides, which are precursors to various prostaglandins, including PGE2. researchgate.net

Bromfenac's potent inhibition of COX-2 effectively blocks this pathway, leading to a significant reduction in the synthesis of pro-inflammatory prostaglandins like PGE2 at the site of inflammation. patsnap.comtaylorandfrancis.comnih.gov This reduction in prostaglandin levels is the primary mechanism behind Bromfenac's anti-inflammatory and analgesic effects, as prostaglandins are responsible for inducing vasodilation, increasing vascular permeability, and causing pain. taylorandfrancis.comnih.gov Studies have confirmed that Bromfenac treatment leads to decreased levels of PGE2 in both in vivo and in vitro models of inflammation. nih.govnih.govspandidos-publications.com

Investigations into Other Potential Biochemical Targets and Pathways (e.g., Nrf2, VEGF modulation in preclinical models)

Beyond its primary action on COX enzymes, research suggests that Bromfenac may influence other biochemical pathways involved in inflammation and cellular protection.

Nrf2 Pathway: The Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway is a key regulator of cellular antioxidant and anti-inflammatory responses. nih.gov In an experimental model of neovascularization, the topical application of Bromfenac was observed to cause the translocation of Nrf2. This event led to the induction of the antioxidant protein heme oxygenase-1 (HO-1), suggesting that Bromfenac may exert protective effects through the activation of the Nrf2 pathway. nih.gov

VEGF Modulation: Vascular Endothelial Growth Factor (VEGF) is a critical factor in angiogenesis and vascular permeability, particularly in ocular pathologies. nih.gov The COX-2 enzyme is known to be a promoter of angiogenesis and can influence VEGF production. nih.gov By inhibiting COX-2, NSAIDs like Bromfenac can reduce the production of VEGF. nih.gov This has been demonstrated in animal models where COX-2 inhibition by NSAIDs directly inhibited choroidal neovascularization. nih.gov Clinical meta-analyses have also reviewed the potential of topical Bromfenac as an adjunct to anti-VEGF therapy in managing various VEGF-driven maculopathies, suggesting it may help reduce the treatment burden associated with frequent anti-VEGF injections. nih.govresearchgate.netphysiciansweekly.com

Cellular and Subcellular Effects of Bromfenac

The biochemical actions of Bromfenac translate into specific effects at the cellular and subcellular levels. Its chemical structure, which includes a bromine atom, enhances its lipophilicity, allowing for excellent penetration into ocular tissues, including the retina and choroid. researchgate.netresearchgate.netnih.gov

In preclinical models, Bromfenac has demonstrated several cellular effects:

In a glaucoma model using ischemia-reperfusion injury, Bromfenac treatment led to the downregulation of inflammatory markers such as iNOS, COX-2, and PGE2-R, and attenuated glial activation. mdpi.com It also appeared to reduce necroptosis markers in astrocytes. mdpi.com

In vitro studies using human lens epithelial cells (SRA01/04) exposed to UV radiation showed that Bromfenac could prevent the cells from undergoing apoptosis in a dose-dependent manner. nih.govspandidos-publications.com

In the same cell model, Bromfenac significantly suppressed the release of PGE2 from the UV-irradiated cells by modulating the expression of COX-2, while not affecting COX-1 expression. nih.govspandidos-publications.com

These findings indicate that Bromfenac not only reduces the production of inflammatory mediators but also has direct protective effects on cells by inhibiting apoptosis and downregulating inflammatory cellular responses. nih.govspandidos-publications.com

Based on a comprehensive search of publicly available scientific and chemical databases, the chemical compound identifier “CID 131846046” does not correspond to a recognized substance. No information, including its chemical name, structure, or any associated preclinical research, could be retrieved for this specific identifier.

Therefore, it is not possible to generate an article on “this compound” as the compound itself cannot be identified in the public domain. The requested preclinical pharmacological investigations are contingent on having a known molecule to research.

It is possible that “this compound” may be an incorrect identifier, a proprietary internal code not available in public databases, or a compound that has not yet been disclosed or published in scientific literature. Without a valid and identifiable compound, the detailed analysis as per the provided outline cannot be conducted.

Preclinical Pharmacological Investigations

In Vivo Animal Models of Ocular Inflammation and Pain

Retinal Neuroinflammation Models (e.g., ischemia-reperfusion glaucoma models)

Preclinical studies have utilized animal models to investigate the effects of bromfenac (B1205295) on retinal neuroinflammation, a process implicated in the pathogenesis of glaucoma. One common model is the ischemia-reperfusion (I/R) injury model, which simulates the damage caused by a temporary blockage of blood flow to the retina, as can occur in acute angle-closure glaucoma. nih.govnih.gov In such models, the subsequent reperfusion of blood, while necessary, can trigger an inflammatory cascade, leading to neuronal cell death.

In a rat model of retinal I/R injury induced by elevating intraocular pressure, the administration of certain therapeutic agents has been shown to protect retinal ganglion cells (RGCs) and reduce inflammation. While direct studies on bromfenac in this specific model are not detailed in the provided results, the mechanism of action of NSAIDs, which involves the inhibition of prostaglandin (B15479496) synthesis, is relevant. Prostaglandins (B1171923) are key mediators of inflammation, and their reduction can mitigate the inflammatory response and subsequent neuronal damage. The neuroinflammatory process in these models involves the activation of microglia, the resident immune cells of the retina, which release pro-inflammatory cytokines. The potential of bromfenac to modulate this microglial activation and cytokine release is a key area of interest in its preclinical evaluation for neuroprotective effects in the retina.

Efficacy in Preclinical Models of Macular Edema (e.g., diabetic macular edema models)

Diabetic macular edema (DME) is a significant cause of vision loss in diabetic patients and is characterized by fluid accumulation in the macula due to the breakdown of the blood-retinal barrier. Inflammation plays a crucial role in the pathogenesis of DME, with increased levels of inflammatory mediators, including prostaglandins, contributing to vascular leakage.

Preclinical investigations into the efficacy of NSAIDs like bromfenac for DME often involve animal models that replicate the features of the human condition. While specific preclinical studies on bromfenac in DME models are not extensively detailed in the search results, the therapeutic rationale is based on its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin production. This reduction in prostaglandins can help to decrease vascular permeability and leakage, addressing a key component of macular edema. The involvement of the kallikrein-kinin system in the inflammatory response in DME has also been noted, presenting another potential target for anti-inflammatory therapies.

Investigations in Post-Refractive Eye Surgery Animal Models

Animal models are commonly used to assess the efficacy of ophthalmic medications in managing pain and inflammation following refractive eye surgery. These procedures, such as photorefractive keratectomy (PRK) and LASIK, induce a controlled corneal injury that triggers an inflammatory response.

Topical NSAIDs, including bromfenac, are evaluated for their ability to reduce postoperative pain and inflammation in these models. The primary endpoints in such studies often include the measurement of inflammatory markers in the cornea and aqueous humor, as well as behavioral assessments of pain in the animals. The efficacy of bromfenac in these models is attributed to its potent inhibition of prostaglandin synthesis at the site of inflammation.

Comparative Preclinical Efficacy Studies with Other Ophthalmic NSAIDs

Numerous studies have compared the preclinical efficacy of bromfenac with other commercially available ophthalmic NSAIDs, such as ketorolac, nepafenac, and diclofenac (B195802). These comparisons are often conducted in models of ocular inflammation, such as those induced by surgical trauma or the injection of inflammatory agents.

The primary aim of these studies is to evaluate the relative potency and duration of action of these drugs in inhibiting inflammation. Key parameters assessed include the reduction of inflammatory cell infiltration, flare in the anterior chamber, and prostaglandin levels in ocular tissues. The results of these comparative studies provide valuable information for selecting the most appropriate NSAID for specific clinical indications based on their therapeutic profiles.

Preclinical Investigations of Ocular Tissue Penetration and Distribution

The efficacy of a topical ophthalmic drug is highly dependent on its ability to penetrate the various tissues of the eye and reach the target site in therapeutic concentrations. Extensive preclinical research has been conducted to characterize the ocular pharmacokinetics of bromfenac.

Cornea and Conjunctiva Permeation Studies

The cornea and conjunctiva are the initial barriers to the penetration of topically applied ophthalmic drugs. The permeation of bromfenac across these tissues has been evaluated in various in vitro and in vivo models. The physicochemical properties of bromfenac, including its lipophilicity and molecular size, play a crucial role in its ability to traverse the different layers of the cornea.

Studies have shown that formulation strategies can significantly influence the corneal permeation of NSAIDs. For instance, the use of cyclodextrins or other solubilizing agents can enhance the aqueous solubility of poorly soluble drugs like bromfenac, thereby improving their bioavailability at the corneal surface. The integrity of the corneal epithelium is also a critical factor, with penetration being generally higher in the presence of an epithelial defect.

Distribution in Aqueous Humor, Iris-Ciliary Body, Retina, and Choroid

Following penetration through the cornea and conjunctiva, a drug enters the aqueous humor, which then distributes it to various intraocular structures. The concentration of bromfenac in the aqueous humor is a key indicator of its potential to exert a therapeutic effect in the anterior segment of the eye.

Preclinical studies have measured the distribution of bromfenac in the iris-ciliary body, retina, and choroid. The iris-ciliary body is a primary site of prostaglandin synthesis, making it an important target for NSAIDs. The ability of bromfenac to reach the posterior segment of the eye, including the retina and choroid, is of particular interest for its potential in treating back-of-the-eye diseases. The distribution to these tissues is influenced by factors such as protein binding in the aqueous humor and the presence of ocular blood flow. The uveoscleral outflow pathway may also play a role in the clearance of drugs from the eye.

Preclinical Investigations of Masofaniten (CID 131846046) Remain Focused on Systemic Applications with No Public Data on Ocular Bioavailability

Extensive review of publicly available scientific literature and clinical trial data reveals that preclinical pharmacological investigations for the compound identified as PubChem this compound, also known as masofaniten (formerly EPI-7386), have been exclusively centered on its potential as a systemic treatment for castration-resistant prostate cancer. researchgate.netnsf.govspringer.comessapharma.com To date, there are no published studies detailing the influence of formulation on the ocular bioavailability of masofaniten in any animal models.

Masofaniten is a next-generation androgen receptor (AR) N-terminal domain (NTD) inhibitor. essapharma.com Its mechanism of action, which involves suppressing AR-driven biology, has positioned it as a candidate for treating advanced prostate cancer. essapharma.com Preclinical research has accordingly focused on its systemic pharmacokinetics and efficacy in relevant cancer models.

Studies in animal models, including mice, rats, and dogs, have evaluated the oral bioavailability and metabolic stability of masofaniten. researchgate.net For instance, one study reported that the oral bioavailability of EPI-7386 ranged from 33–112% in mice and was over 100% in rats and dogs, indicating good absorption when administered systemically. researchgate.net The research also highlighted a terminal half-life of approximately 5.8 hours in mice, 4.9 hours in rats, and 13.4 hours in dogs. researchgate.net These investigations have been crucial in projecting human pharmacokinetic parameters and establishing its profile for clinical trials in oncology. researchgate.net

However, the entire body of available research on masofaniten is directed towards its systemic use. There is a complete absence of data pertaining to ophthalmic applications. The challenges of ocular drug delivery, such as overcoming the eye's protective barriers and ensuring adequate drug concentration at the target site, are significant and require specific formulation strategies. nsf.govnih.govintegralbiosystems.com These strategies often involve the use of viscosity enhancers, permeability enhancers, nanocarriers, or specialized implants to improve drug retention and penetration into ocular tissues. nih.govmdpi.comnih.govretinalphysician.com For example, studies on other compounds have shown that nano-crystallized formulations can improve drug delivery to the posterior segments of the eye in rabbits compared to microcrystal suspensions. nih.gov

Without specific preclinical studies on masofaniten's behavior in ophthalmic formulations, it is impossible to provide data on its ocular bioavailability, the impact of different formulation strategies (e.g., solutions, suspensions, gels), or its pharmacokinetic profile in ocular tissues of animal models like rabbits or monkeys, which are commonly used in ophthalmic research. nih.govnih.gov

Preclinical Pharmacokinetics and Biotransformation

Absorption and Distribution in Animal Models (e.g., ocular and systemic exposure post-topical administration)

While a topical cream formulation of ruxolitinib (B1666119) is approved for skin conditions and has been explored for eyelid vitiligo, comprehensive preclinical data on its absorption and distribution within ocular tissues following topical eye administration is limited in publicly available literature. nih.govresearchgate.net However, studies on systemic administration in animal models provide some insight into the drug's ability to reach eye structures. For instance, in a rat model of endotoxin-induced uveitis, systemically administered ruxolitinib was shown to reduce inflammatory cell infiltration and protein secretion into the aqueous humor, indicating the drug's capacity to distribute to the anterior chamber of the eye. researchgate.net

Specific data on the peak concentrations (Cmax) and time to reach peak concentrations (Tmax) of ruxolitinib in ocular tissues such as the cornea, aqueous humor, or retina after topical administration in animal models are not detailed in the available search results. For systemic administration in healthy human volunteers, the Tmax in plasma after oral administration is approximately 1-2 hours. fda.govnih.gov

Information regarding sustained levels of ruxolitinib in the aqueous humor or retina following topical administration in preclinical models is not available in the reviewed literature. Systemic administration in a rat uveitis model demonstrated that ruxolitinib could reduce inflammatory markers in the aqueous humor, suggesting it reaches and acts within this tissue, but data on concentration over time was not provided. researchgate.net

In vitro studies and data from human subjects show that ruxolitinib is highly bound to plasma proteins. Approximately 97% of the drug is bound, primarily to albumin. researchgate.netfda.govuef.fi This high degree of protein binding can influence the drug's distribution and availability to target tissues. uef.finih.gov Docking simulations have indicated that ruxolitinib binds to multiple sites on human serum albumin (HSA), with high affinity for fatty acid sites FA1 and FA7. uef.fi

Table 1: Plasma Protein Binding of Ruxolitinib

| Parameter | Value | Primary Binding Protein | Source |

|---|

| Plasma Protein Binding | ~97% | Albumin | researchgate.netfda.govuef.fi |

There are no specific preclinical studies available in the search results that have investigated the binding of ruxolitinib to melanin (B1238610) in ocular tissues. Melanin binding is a factor that can influence the pharmacokinetics of drugs in the eye by creating a depot, but whether this occurs with ruxolitinib is currently undocumented. nih.gov

Metabolism and Biotransformation Pathways in Preclinical Species (e.g., CYP2C9 involvement, metabolite identification)

Ruxolitinib undergoes extensive metabolism, primarily in the liver. researchgate.net In vitro studies using human liver microsomes have identified cytochrome P450 enzymes as the main drivers of its biotransformation. fda.gov

Table 2: Key Metabolic Pathways and Enzymes for Ruxolitinib

| Feature | Description | Source |

|---|---|---|

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | drugbank.comresearchgate.netiris-pharma.com |

| Minor Metabolizing Enzyme | Cytochrome P450 2C9 (CYP2C9) | drugbank.comresearchgate.netresearchgate.net |

| Identified Metabolites | Multiple oxidative metabolites, including two major active metabolites. | drugbank.comrug.nlfda.gov |

Excretion Routes in Animal Models

Following a single oral dose of radiolabeled ruxolitinib in humans, the drug is eliminated predominantly through metabolism. drugbank.comrug.nl The metabolites are excreted primarily in the urine, accounting for approximately 74% of the radioactivity. drugbank.comrug.nl Fecal excretion accounts for another 22% of the dose. drugbank.comrug.nl Very little of the drug is excreted in its unchanged form, with less than 1% of the parent compound found in the excreta. drugbank.comrug.nlfda.gov The mean elimination half-life of the parent drug is approximately 3 hours, while the combined half-life of the parent and its metabolites is about 5.8 hours. fda.gov

Table 3: Compound Names Mentioned

| Compound Name | |

|---|---|

| Ruxolitinib |

Toxicokinetics in Preclinical Studies

Toxicokinetic studies are a fundamental component of preclinical safety evaluation. They aim to understand the relationship between the administered dose of a compound in animal models and the resulting concentration of the substance and its metabolites in the body over time. This information is crucial for interpreting the findings of toxicology studies.

Systemic Exposure Considerations from Ocular Administration in Animals

When a compound is administered ocularly, it is important to determine the extent to which it is absorbed into the systemic circulation. nih.gov Significant systemic exposure can lead to off-target effects and toxicity in distant organs. nih.gov Studies in animal models, often using radiolabeled compounds, help to quantify the amount of the substance that reaches the bloodstream and various tissues after topical application to the eye. nih.gov This allows for an assessment of potential systemic risks associated with ocular administration. nih.gov

Reproductive and Developmental Toxicology in Animal Models

Reproductive and developmental toxicology studies are designed to identify any adverse effects of a substance on the reproductive system and the developing offspring. taylorfrancis.comvivotecnia.com These studies are typically conducted in rodent and non-rodent species and are designed to evaluate potential effects on fertility, embryonic and fetal development (teratogenicity), and pre- and postnatal growth. taylorfrancis.comnih.gov Key endpoints that are often assessed include embryo-fetal lethality, congenital malformations, and alterations in postnatal growth and development. taylorfrancis.comresearchgate.net

Mutagenicity and Carcinogenicity Assessments in Preclinical Models

Mutagenicity assays are conducted to assess the potential of a compound to cause genetic mutations. These typically include a battery of in vitro tests, such as the Ames test (bacterial reverse mutation assay), and in vivo tests in animal models. Carcinogenicity studies are long-term studies, usually in two rodent species, designed to evaluate the tumor-forming potential of a chemical after chronic exposure. These assessments are critical for predicting the potential long-term risks to human health.

Advanced Research Methodologies and Formulations for Bromfenac

Development of Novel Ophthalmic Formulations

The development of advanced ophthalmic formulations for Bromfenac (B1205295), a potent nonsteroidal anti-inflammatory drug (NSAID), has focused on enhancing its ocular bioavailability and residence time. Innovations in formulation science, such as the DuraSite™ drug delivery system and pH-optimized solutions, have led to significant improvements in drug penetration and efficacy.

One notable advancement is the formulation of Bromfenac 0.075% within the DuraSite™ vehicle. nih.govnih.gov This system utilizes a synthetic polymer-based formulation designed to improve the solubility, absorption, bioavailability, and residence time of the drug on the ocular surface. nih.govwikipedia.org DuraSite is a mucoadhesive material that has been shown to be safe and non-toxic in both clinical and nonclinical studies. nih.gov The gel-forming drop stabilizes small molecules in a polyacrylic acid matrix, which slowly releases the active pharmaceutical ingredient. wikipedia.org This extended contact time with the ocular surface allows for better drug distribution and penetration. wikipedia.org

Another key area of development has been the modification of the formulation's pH. By adjusting the pH of the Bromfenac solution, researchers have been able to optimize the balance between the ionized and unionized forms of the drug, thereby enhancing its permeability across the cornea.

Impact of pH on Ocular Penetration and Retention in Preclinical Models

The pH of an ophthalmic formulation plays a critical role in the ocular penetration and retention of weakly acidic drugs like Bromfenac. Preclinical studies in rabbit models have demonstrated that modifying the pH of Bromfenac solutions can significantly enhance its delivery to ocular tissues.

Bromfenac's ability to penetrate the cornea is largely dependent on the proportion of the drug in its unionized form, as this form is more lipophilic and can more readily traverse the lipid-rich corneal epithelium. Lowering the pH of the formulation increases the fraction of unionized Bromfenac. For instance, a formulation of Bromfenac 0.07% with a more physiologic pH of 7.8 was developed to improve penetration compared to an earlier formulation with a pH of 8.3.

A 12-hour pharmacokinetic study in New Zealand White rabbits compared a 0.07% Bromfenac solution at pH 7.8 with a 0.09% solution at pH 8.3. The results indicated that the lower concentration, lower pH formulation achieved similar, and in the case of the sclera, increased penetration into ocular tissues. This enhanced corneal permeability is attributed to the higher concentration of the unionized form of the drug at the lower pH. Measurable levels of Bromfenac were detected in various ocular tissues, including the sclera, iris-ciliary body, aqueous humor, choroid, and retina, for up to 24 hours with the pH 7.8 formulation.

Table 1: Ocular Tissue Distribution of Radiolabeled Bromfenac Formulations in Rabbits This table is based on data from preclinical studies and is for informational purposes only.

| Ocular Tissue | Bromfenac 0.07%, pH 7.8 (µg eq/g) | Bromfenac 0.09%, pH 8.3 (µg eq/g) |

|---|---|---|

| Sclera | Higher Concentration | Lower Concentration |

| Iris-Ciliary Body | Similar Concentration | Similar Concentration |

| Aqueous Humor | Similar Concentration | Similar Concentration |

| Choroid | Similar Concentration | Similar Concentration |

| Retina | Similar Concentration | Similar Concentration |

| Lens | Similar Concentration | Similar Concentration |

Polymeric and Mucoadhesive Matrix Applications

Polymeric and mucoadhesive matrices represent a significant strategy for improving the efficacy of topical ophthalmic drugs by prolonging their residence time on the ocular surface. For Bromfenac, the use of such matrices has been exemplified by the DuraSite delivery system. wikipedia.org

Mucoadhesion is the process by which a drug delivery platform adheres to a mucosal surface, such as the conjunctiva of the eye. This is achieved through the use of mucoadhesive polymers, which are typically hydrophilic polymers that become adhesive upon hydration. The process involves wetting, adsorption, and the interpenetration of polymer chains with the mucin chains of the mucus layer. This adhesion increases the contact time of the formulation with the eye, leading to enhanced drug absorption and bioavailability.

The DuraSite system is a prime example of a mucoadhesive matrix applied to a Bromfenac formulation. nih.govwikipedia.org It consists of a polyacrylic acid-based polymer that forms a gel-like matrix upon instillation into the eye. wikipedia.org This matrix adheres to the ocular surface and provides a sustained release of Bromfenac. wikipedia.org Preclinical studies in rabbits have shown that Bromfenac formulated in DuraSite exhibits superior delivery kinetics compared to a commercial aqueous solution. In a single-dose study, the aqueous humor area under the curve (AUC) for 0.09% Bromfenac in DuraSite was approximately four-fold higher than that of the commercial solution. Furthermore, in multi-dose studies, the concentrations of Bromfenac in the sclera and choroid were about three times higher in the DuraSite group.

The use of mucoadhesive polymers like those in the DuraSite system can improve the therapeutic efficacy of Bromfenac by ensuring a more consistent and prolonged delivery of the drug to both anterior and posterior segments of the eye.

Computational Modeling and Molecular Dynamics Simulations of Bromfenac Interactions

Computational approaches, including molecular docking and molecular dynamics simulations, are powerful tools for understanding the interactions of Bromfenac at a molecular level. These methods provide insights into the binding mechanisms of Bromfenac with its therapeutic targets and can aid in the design of new, more potent analogs.

Molecular dynamics simulations can be used to model the dynamic behavior of a ligand-protein complex over time, providing a more detailed picture of the binding process. These simulations solve Newton's laws of motion for the atoms in the system, allowing researchers to observe conformational changes and key interactions that stabilize the complex.

Ligand-Target Docking Studies (e.g., COX binding)

Ligand-target docking studies are computational techniques used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. For Bromfenac, these studies have been instrumental in elucidating its interaction with cyclooxygenase (COX) enzymes, its primary therapeutic targets.

Bromfenac is known to be a potent inhibitor of both COX-1 and COX-2, with a preference for COX-2. Docking studies can model how the Bromfenac molecule fits into the active site of each COX isoform. These studies have shown that the binding of non-steroidal anti-inflammatory drugs (NSAIDs) like Bromfenac to the COX active site is crucial for their inhibitory activity. The addition of a bromine atom to the structure of Bromfenac increases its lipophilicity, which is believed to enhance its penetration into ocular tissues and its inhibition of COX enzymes.

In vitro studies have quantified the inhibitory activity of Bromfenac against COX-1 and COX-2. One study found that Bromfenac was approximately 32 times more active against COX-2 (IC50 = 0.0066 µM) than against COX-1 (IC50 = 0.210 µM). Computational docking can help to rationalize these findings by identifying specific amino acid residues in the active sites of COX-1 and COX-2 that interact favorably or unfavorably with the Bromfenac molecule.

Table 2: In Vitro Cyclooxygenase Inhibitory Activity of Bromfenac This table presents data from in vitro enzyme assays.

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 0.210 |

| COX-2 | 0.0066 |

Pharmacophore Modeling for Analog Design

Pharmacophore modeling is a ligand-based drug design approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. A pharmacophore model can be used as a template for the design of new analogs with improved activity or selectivity.

While specific pharmacophore models for Bromfenac are not detailed in the provided search results, the general methodology is well-established. The process begins with a set of active molecules, from which a common set of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) is identified. These features are then mapped into a 3D model that represents the ideal spatial arrangement for binding to the target receptor.

This pharmacophore model can then be used to screen virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. It can also guide the chemical modification of the parent molecule, in this case, Bromfenac, to design analogs with enhanced binding affinity or other desirable properties.

Analytical Method Development for Bromfenac Quantification in Biological Matrices (preclinical samples)

The development of sensitive and reliable analytical methods for the quantification of Bromfenac in biological matrices is essential for preclinical pharmacokinetic and pharmacodynamic studies. Several analytical techniques have been developed for this purpose, with high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) being prominent examples.

One developed reverse-phase HPLC (RP-HPLC) method utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and ammonium (B1175870) dihydrogen orthophosphate buffer (60:40 v/v) at a pH of 6.0. Detection is performed at 268 nm. This method demonstrated linearity in the concentration range of 6-36 µg/mL for Bromfenac sodium, with a correlation coefficient (r²) of 0.999. The limit of quantification (LOQ) for this method was reported to be 2.60 µg/mL.

A novel HPTLC method has also been developed for the estimation of Bromfenac in ophthalmic solutions. This method uses silica (B1680970) gel 60 F254 HPTLC plates and a mobile phase of toluene-ethyl acetate-glacial acetic acid (65:35:0.2, V/V). Densitometric scanning is performed at 274 nm. This method showed linearity in the concentration range of 60-270 ng/band with a correlation coefficient of 0.999. The limit of detection (LOD) and LOQ were found to be 7.4 ng/band and 22.5 ng/band, respectively.

In preclinical studies involving the analysis of Bromfenac in ocular tissues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed due to its high sensitivity and specificity. This technique is capable of accurately quantifying low concentrations of the drug in complex biological samples like aqueous humor, sclera, and choroid.

Table 3: Summary of Analytical Methods for Bromfenac Quantification This table summarizes key parameters of published analytical methods.

| Method | Matrix/Sample Type | Linearity Range | Limit of Quantification (LOQ) |

|---|---|---|---|

| RP-HPLC | Bulk Drug | 6-36 µg/mL | 2.60 µg/mL |

| HPTLC | Ophthalmic Solution | 60-270 ng/band | 22.5 ng/band |

| LC-MS/MS | Ocular Tissues | Not specified | High sensitivity for low concentrations |

HPLC-based Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantitative determination of Bromfenac and its related substances in various formulations. Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent, offering high resolution, sensitivity, and specificity. These methods are crucial for quality control in the manufacturing of Bromfenac sodium bulk drug and its final dosage forms, such as ophthalmic solutions.

A variety of RP-HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. These methods typically employ a C18 or C8 stationary phase and a mobile phase consisting of a buffer solution and an organic modifier. For instance, one method utilizes a C18 column with a mobile phase of 0.025mol·L-1 NaH2PO4 buffer solution (containing 0.1% triethylamine, with pH adjusted to 4.0 with phosphoric acid) and acetonitrile (B52724) in a 60:40 ratio. ingentaconnect.com Another established method uses a Phenomenex luna C18 column with a mobile phase of methanol and 0.01M Ammonium Dihydrogen Ortho phosphate (B84403) buffer (60:40 v/v) with the pH adjusted to 6.0. thepharmajournal.com

The detection wavelength is commonly set in the UV range, typically around 268 nm to 275 nm, where Bromfenac exhibits strong absorbance. thepharmajournal.comresearchgate.net The retention time for Bromfenac sodium under specific chromatographic conditions has been reported to be approximately 3.63 minutes and 5.973 minutes in different studies. thepharmajournal.comorientjchem.org The developed HPLC methods have demonstrated excellent linearity, with correlation coefficients (r²) often exceeding 0.999. ingentaconnect.comthepharmajournal.com The limit of detection (LOD) and limit of quantitation (LOQ) for Bromfenac sodium have been reported to be as low as 0.46 mcg/ml and 1.41 mcg/ml, respectively, highlighting the sensitivity of these methods. researchgate.net

The precision of these HPLC methods is demonstrated by low relative standard deviation (RSD) values, typically less than 2% for repeatability and intermediate precision, confirming their reliability for routine analysis. researchgate.net The accuracy is often confirmed through recovery studies, with recovery rates for Bromfenac sodium generally falling within the 98-102% range. researchgate.net These validated HPLC methods are not only used for assaying the parent drug but also for identifying and quantifying related substances and impurities, ensuring the purity and quality of the final product. ingentaconnect.comorientjchem.org

Interactive Table: Comparison of RP-HPLC Methods for Bromfenac Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 | Phenomenex luna C18 (250x4.6mm, 5µ) | Waters Symmetry C8 (150x4.6mm, 3.5µm) |

| Mobile Phase | 0.025mol·L-1 NaH2PO4 buffer (0.1% triethylamine, pH 4.0) : Acetonitrile (60:40) | Methanol : 0.01M Ammonium Dihydrogen Ortho phosphate buffer (60:40 v/v), pH 6.0 | Gradient with Mobile Phase-A (80:10:10 v/v mixture of pH 3.2 phosphate buffer, acetonitrile, and methanol) |

| Flow Rate | 1.0 mL·min-1 | Not Specified | Not Specified |

| Detection Wavelength | 270 nm | 268 nm | Not Specified |

| Retention Time | Not Specified | 3.63 minutes | 5.973 minutes |

| Linearity (r²) | 0.9997 | 0.999 | Not Specified |

| Detection Limit | 0.5 ng | Not Specified | Not Specified |

Radiolabeling Studies for Distribution Analysis

Radiolabeling studies are instrumental in elucidating the pharmacokinetic profile and tissue distribution of drugs. For Bromfenac, these studies have primarily utilized Carbon-14 (¹⁴C) as the radiolabel to track the drug's penetration and concentration in ocular tissues following topical administration. nih.gov In these studies, the ¹⁴C label is strategically placed on a stable position within the Bromfenac molecule, such as the carbonyl carbon of the bromobenzoyl group, to ensure the radiotracer accurately reflects the distribution of the parent compound. nih.gov

Following the administration of ¹⁴C-labeled Bromfenac ophthalmic solutions to animal models, typically rabbits, various ocular tissues are collected at different time points to measure the concentration of radioactivity. nih.gov These studies have consistently demonstrated that Bromfenac rapidly penetrates ocular tissues. nih.gov

In a 12-hour pharmacokinetic study, measurable levels of ¹⁴C-Bromfenac were detected in all major ocular tissues except for the vitreous humor. nih.gov The highest concentrations were observed in the sclera, followed by the iris/ciliary body, aqueous humor, choroid, retina, and lens. nih.gov Peak concentrations were reached at different times in various tissues, for instance, at 1 hour in the sclera and retina, and at 2 hours in the aqueous humor, iris/ciliary body, lens, and choroid. nih.gov A subsequent 24-hour study confirmed these findings and also evaluated the cornea and conjunctiva, where high concentrations of ¹⁴C-Bromfenac were found at 1-hour post-instillation. nih.gov

These radiolabeling studies have been crucial in comparing different formulations of Bromfenac. For example, a study comparing a 0.07% Bromfenac solution with a pH of 7.8 to a 0.09% solution with a pH of 8.3 found no significant difference in tissue levels at most time points, indicating comparable ocular distribution. nih.gov The data from these studies provide compelling evidence of Bromfenac's ability to reach both anterior and posterior segments of the eye, which is critical for its therapeutic efficacy in treating ocular inflammation. The halogenation at the C-4 position with a bromine atom is thought to contribute to this enhanced ocular penetration. nih.gov

Interactive Table: Ocular Tissue Distribution of ¹⁴C-Bromfenac

| Ocular Tissue | Peak Concentration Time (hours) | Relative Concentration Ranking |

| Cornea | 1 | High |

| Conjunctiva | 1 | High |

| Sclera | 1 | Highest |

| Iris/Ciliary Body | 2 | High |

| Aqueous Humor | 2 | Moderate |

| Choroid | 2 | Moderate |

| Retina | 1 | Low |

| Lens | 2 | Low |

| Vitreous Humor | Not Detected | Not Applicable |

Future Directions and Emerging Research Avenues for Bromfenac

Exploration of Broader Anti-inflammatory and Neuroprotective Mechanisms in Ocular Disease Models

Beyond its foundational role as a COX inhibitor, recent research has begun to uncover the more nuanced anti-inflammatory and neuroprotective capabilities of Bromfenac (B1205295) in various ocular disease models. These investigations suggest that its therapeutic effects extend beyond simple prostaglandin (B15479496) inhibition.

In a preclinical glaucoma model using ischemia-reperfusion (IR) injury, Bromfenac demonstrated significant neuroprotective effects. mdpi.com Treatment led to a notable increase in the survival of retinal ganglion cells (RGCs) and preserved retinal function. mdpi.comnih.gov This was attributed to its ability to suppress neuroinflammation by reducing the activation of glial cells (microglia and astrocytes) and downregulating key inflammatory markers. mdpi.comnih.gov Specifically, Bromfenac was shown to decrease the expression of markers like glial fibrillary acidic protein (GFAP), ionized calcium-binding adapter molecule 1 (Iba-1), inducible nitric oxide synthase (iNOS), and COX-2. mdpi.comnih.gov

Further studies in a rat model of optic nerve crush (ONC) reinforced these findings. Topical Bromfenac treatment was found to significantly reduce retinal gliosis, a reactive process involving the hypertrophy of astrocytes and Müller cells. arvojournals.org This was accompanied by a decrease in the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in the axotomized retinas. arvojournals.org These results indicate that Bromfenac's benefits in neurodegenerative ocular conditions may be linked to its modulation of glial cell reactivity and the broader inflammatory environment.

A summary of key preclinical findings on Bromfenac's neuroprotective effects is presented below:

Table 1: Preclinical Neuroprotective Effects of Bromfenac in Ocular Models| Model | Key Findings | Associated Markers | Reference |

|---|---|---|---|

| Ischemia-Reperfusion (IR) Glaucoma Model | Reduced neuroinflammation, enhanced RGC survival, preserved retinal function. | Downregulation of GFAP, Iba-1, iNOS, COX-2, PGE2-R, IL-1β, IL-6, TNF. | mdpi.comnih.govarvojournals.org |

Investigation of Bromfenac in Other Preclinical Disease Models Beyond Ocular Inflammation

The potent anti-inflammatory properties of Bromfenac have prompted investigations into its utility in disease models outside of the eye. While primarily known for its ophthalmic applications, its systemic anti-inflammatory and analgesic effects suggest a broader potential.

Preclinical research has explored Bromfenac's effects in models of:

Systemic Inflammation: Animal models have shown that Bromfenac can reduce retinal edema triggered by systemic lipopolysaccharide injection, indicating its ability to counteract inflammatory responses that manifest in the eye but originate systemically. arvojournals.org

Viral Reactivation: In a mouse model, Bromfenac eye drops were shown to prevent the reactivation of herpes virus 1, suggesting a potential role in modulating inflammatory pathways that contribute to viral latency and reactivation. arvojournals.org

While comprehensive studies in non-ocular preclinical models like arthritis or neurodegenerative diseases are not as extensively published, the fundamental mechanism of COX inhibition shared with other systemic NSAIDs suggests theoretical applicability. Further research is warranted to explore these areas and define its potential efficacy and specific molecular targets in non-ocular tissues.

Rational Design and Synthesis of Next-Generation Bromfenac Analogs

The chemical structure of Bromfenac, 2-amino-3-(4-bromobenzoyl)benzeneacetic acid, has served as a scaffold for the rational design of new anti-inflammatory agents. acs.org The addition of a bromine atom to the amfenac (B1665970) structure enhances its lipophilicity and potency, facilitating greater penetration into ocular tissues. touchophthalmology.com This structural feature is a key focus in the development of next-generation analogs.

Medicinal chemistry efforts focus on synthesizing derivatives that may offer improved potency, selectivity for COX-2 over COX-1, better tissue penetration, or a longer duration of action. acs.org The synthesis of Bromfenac itself involves multi-step processes, often starting from raw materials like o-aminobenzoic acid (anthranilic acid) or indole (B1671886). patsnap.comgoogle.com These synthetic pathways can be adapted to create novel analogs by modifying functional groups on the phenyl rings or the acetic acid side chain. For instance, various methods have been patented for the synthesis of Bromfenac sodium, including processes designed to produce specific stable polymorphic forms, which can influence the drug's stability and bioavailability. patsnap.comgoogle.com

The goals for designing next-generation analogs include:

Enhanced COX-2 Selectivity: To minimize gastrointestinal side effects associated with COX-1 inhibition.

Improved Pharmacokinetic Profile: To allow for less frequent administration.

Novel Delivery Mechanisms: Developing prodrugs or new formulations to target specific tissues.

Integration of Omics Technologies (e.g., proteomics, transcriptomics) in Preclinical Bromfenac Research

The advent of "omics" technologies offers a powerful, unbiased approach to understanding the complete molecular impact of a drug beyond its primary target. crownbio.com For Bromfenac, integrating genomics, proteomics, transcriptomics, and metabolomics into preclinical studies could revolutionize our understanding of its mechanism of action. crownbio.comnih.gov

By applying these technologies to cell or animal models treated with Bromfenac, researchers can:

Identify Novel Targets: Transcriptomics (analyzing gene expression) and proteomics (analyzing protein levels) can reveal previously unknown pathways modulated by Bromfenac. nih.gov This could explain its neuroprotective effects, which may not be fully attributable to COX inhibition alone.

Discover Biomarkers: Omics data can help identify biomarkers that predict response to Bromfenac treatment, paving the way for personalized medicine approaches. crownbio.com

Elucidate Off-Target Effects: A comprehensive molecular profile can help to understand any off-target effects, contributing to a more complete picture of the drug's biological activity.

For example, spatial transcriptomics could be used on retinal tissue from a glaucoma model to see precisely which cell types (e.g., RGCs, microglia, Müller cells) show changes in gene expression after Bromfenac treatment. nih.gov This provides a much higher resolution of the drug's effect within a complex tissue.

Application of Advanced Imaging Techniques in Preclinical Efficacy Assessment

Advanced imaging techniques are becoming indispensable for the non-invasive, longitudinal assessment of drug efficacy in preclinical models. For Bromfenac, these technologies allow for a dynamic and detailed evaluation of its anti-inflammatory and neuroprotective effects in living animals.

Key imaging modalities applicable to Bromfenac research include:

Spectral-Domain Optical Coherence Tomography (SD-OCT): This technique provides high-resolution, cross-sectional images of the retina. In a preclinical optic nerve crush model, SD-OCT was used to demonstrate that Bromfenac treatment significantly reduced the thinning of the retina and the retinal nerve fiber layer, providing quantitative evidence of its neuroprotective efficacy. arvojournals.org

Electroretinography (ERG): While not an imaging technique in the traditional sense, ERG measures the electrical response of the eye's light-sensitive cells. In the ischemia-reperfusion glaucoma model, ERG was crucial in demonstrating that Bromfenac preserved retinal function, showing recovery in the b-wave amplitude which was diminished by the injury. mdpi.com

Mass Spectrometry Imaging (MSI): This powerful technique can visualize the distribution of molecules, including Bromfenac and its metabolites, directly within tissue sections. nih.govresearchgate.net A study using ¹⁴C-labeled Bromfenac in rabbits mapped its distribution across various ocular tissues, confirming its penetration into the sclera, iris/ciliary body, choroid, and retina after topical application. researchgate.net

Table 2: Advanced Assessment Techniques in Preclinical Bromfenac Studies

| Technique | Application | Key Finding | Reference |

|---|---|---|---|

| Spectral-Domain OCT | Measuring retinal and nerve fiber layer thickness. | Bromfenac reduced retinal thinning post-injury. | arvojournals.org |

| Electroretinography (ERG) | Assessing retinal function. | Bromfenac preserved retinal electrical responses after ischemic injury. | mdpi.com |

The integration of these advanced imaging and analytical methods will continue to be critical in delineating the full therapeutic potential of Bromfenac and guiding the development of its next-generation successors.

Q & A

Q. How to formulate a research hypothesis for investigating CID 131846046’s mechanism of action?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align the hypothesis with practical and intellectual goals . Incorporate the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the hypothesis around measurable outcomes (e.g., "Does this compound inhibit [target] in [cell line] compared to [control] over [timeframe]?") . Identify gaps in existing literature via systematic reviews of primary sources (e.g., PubMed, SciFinder) to ensure novelty .

Q. What are key considerations for designing initial experiments to synthesize this compound?

- Methodological Answer :

- Step 1 : Define objectives using the Research Process framework (problem formulation → literature review → methodology design) .

- Step 2 : Prioritize reproducibility by detailing reagents, equipment, and protocols (e.g., solvent purity, reaction conditions) in alignment with IUPAC guidelines .

- Step 3 : Include controls (positive/negative) and validate compound identity via spectroscopic data (NMR, HRMS) and purity assays (HPLC) .

Table 1 : Minimum Characterization Requirements for New Compounds

| Parameter | Method | Example Data for this compound |

|---|---|---|

| Purity | HPLC | ≥95% |

| Molecular Structure | δ 7.2–7.4 (m, 4H, aromatic) |

Q. How to conduct an effective literature review for this compound-related studies?

- Methodological Answer :

- Use academic databases (e.g., Reaxys, CAS SciFinder) to retrieve primary sources (original research articles) and avoid over-reliance on reviews (secondary sources) .

- Apply Boolean operators (AND/OR/NOT) to narrow searches (e.g., "this compound AND pharmacokinetics NOT industrial production") .

- Critically evaluate sources using criteria from Research Question Writing Guidelines (specificity, measurability, relevance) .

Advanced Research Questions

Q. How to resolve contradictory data in this compound’s pharmacological efficacy across studies?

- Methodological Answer :

- Apply principal contradiction analysis to identify dominant variables (e.g., dosage, assay type) influencing discrepancies .

- Conduct sensitivity analyses to quantify error margins (e.g., statistical power, instrument precision) .

- Reconcile data using meta-analysis tools (e.g., RevMan) or orthogonal assays (e.g., SPR vs. cell-based assays) .

Q. What strategies optimize this compound’s synthetic yield and scalability?

- Methodological Answer :

- Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) and identify optimal conditions .

- Track milestones (e.g., reaction completion via TLC, yield calculations) and document deviations in a lab notebook .

Table 2 : Key Parameters for Synthesis Optimization

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reaction Temperature | 60–100°C | 80°C | +25% |

Q. Which advanced analytical techniques validate this compound’s stability under physiological conditions?

- Methodological Answer :

- Deploy LC-MS/MS for metabolite profiling in simulated biological fluids (e.g., plasma, PBS buffer) .

- Use accelerated stability testing (40°C/75% RH) with periodic sampling to model degradation kinetics .

- Apply multivariate analysis (e.g., PCA) to correlate degradation products with environmental factors .

Methodological Frameworks for Rigorous Research

- Data Contradiction Analysis : Follow the PRISMA checklist for systematic reviews to trace inconsistencies .

- Ethical Compliance : Ensure protocols adhere to ICMJE guidelines (e.g., animal welfare, conflict of interest disclosures) .

- Statistical Validation : Report p-values, confidence intervals, and effect sizes using tools like GraphPad Prism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.